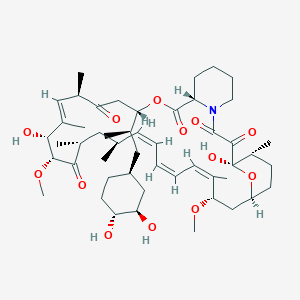
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced involves the reaction of 2-propanone with 5-amino-1,3,3-trimethylcyclohexanemethanamine. The reaction is typically carried out under controlled conditions, followed by a reduction process to yield the final product . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced involves its interaction with specific molecular targets and pathways The compound may act as a nucleophile or electrophile, participating in various chemical reactions that modify the structure and function of target molecules
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced include:
Acetone, reaction products with amines: These compounds share a similar structure and reactivity, making them useful in similar applications.
Cyclohexanone derivatives: These compounds have comparable chemical properties and can undergo similar reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for use in various fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
156105-38-3 |
|---|---|
Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
0 |
Synonyms |
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



